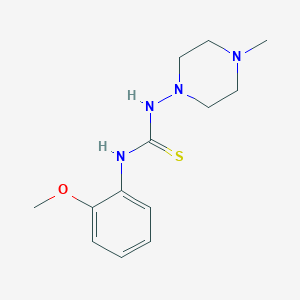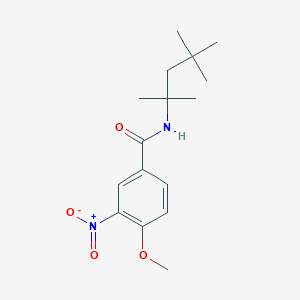![molecular formula C19H21FN2O2 B5860381 N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide](/img/structure/B5860381.png)
N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in research. This compound is commonly referred to as FIBA and belongs to the class of benzamides. FIBA has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. In
Mecanismo De Acción
The mechanism of action of FIBA involves the inhibition of the dopamine transporter and the induction of cell cycle arrest and apoptosis in cancer cells. FIBA binds to the dopamine transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels. This increase in dopamine levels has been linked to improved cognitive function and potential therapeutic applications in the treatment of Parkinson's disease and ADHD.
In cancer cells, FIBA induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases, which are responsible for the progression of the cell cycle. FIBA also induces apoptosis by activating the intrinsic apoptotic pathway, which leads to the activation of caspases and the cleavage of various cellular proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIBA vary depending on the research area. In neuroscience, FIBA has been shown to increase dopamine levels, which has been linked to improved cognitive function and potential therapeutic applications in the treatment of Parkinson's disease and ADHD.
In cancer research, FIBA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FIBA in lab experiments include its potential therapeutic applications in neuroscience and cancer research, its ability to inhibit the dopamine transporter and induce cell cycle arrest and apoptosis in cancer cells, and its use as a lead compound for the development of novel drugs.
The limitations of using FIBA in lab experiments include its low yield during the synthesis process, its potential toxicity to cells, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of FIBA. In neuroscience, FIBA could be further studied for its potential therapeutic applications in the treatment of Parkinson's disease and ADHD. In cancer research, FIBA could be further studied for its potential use as a lead compound for the development of novel drugs targeting cancer cells. Additionally, further research is needed to fully understand the mechanism of action of FIBA and its potential applications in other research areas.
Métodos De Síntesis
The synthesis of FIBA involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to form the intermediate product, 1-(4-fluorophenyl)ethanone. The intermediate product is then reacted with 3-aminobenzoic acid to form the final product, N-[2-(4-fluorophenyl)ethyl]-3-(isobutyrylamino)benzamide. The yield of the final product is approximately 50%.
Aplicaciones Científicas De Investigación
FIBA has been extensively studied in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, FIBA has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This inhibition leads to an increase in dopamine levels, which has been linked to improved cognitive function and potential therapeutic applications in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
In cancer research, FIBA has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FIBA has been studied in various types of cancer, including breast cancer, prostate cancer, and lung cancer.
In drug discovery, FIBA has been used as a lead compound for the development of novel drugs targeting the dopamine transporter and cancer cells.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-13(2)18(23)22-17-5-3-4-15(12-17)19(24)21-11-10-14-6-8-16(20)9-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJNBEVYJFIJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-3-[(2-methylpropanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5860298.png)

![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)

![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)

![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5860362.png)


amino]methyl}phenol](/img/structure/B5860386.png)